Lipophilicity Modulation by N-(2-Methoxyethyl) Substitution versus Unsubstituted Piperidine Analogs
The target compound's N-(2-methoxyethyl) side chain significantly reduces predicted lipophilicity relative to simpler N-unsubstituted piperidine benzamides. The computed XLogP3 value for the target compound is 1.5, compared to a predicted XLogP3 of approximately 2.7–3.0 for N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide (CAS 1016846-08-4) [1][2]. This ~1.2–1.5 log unit reduction corresponds to roughly a 15- to 30-fold difference in octanol-water partition coefficient, translating into measurably higher aqueous solubility and a modified pharmacokinetic trajectory if used in biological assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem computed) |
| Comparator Or Baseline | N-(Piperidin-3-yl)-4-(trifluoromethyl)benzamide: XLogP3 ≈ 2.7–3.0 (estimated; no experimental logP published) |
| Quantified Difference | ΔXLogP3 ≈ 1.2–1.5 units (target is more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator value is structure-based estimate from same algorithm class |
Why This Matters
For procurement, this lipophilicity difference directly impacts assay compatibility: the target compound is more amenable to aqueous buffer formulations without DMSO co-solvent, reducing solvent-related artifacts in cell-based screening.
- [1] PubChem CID 43810950, Computed Properties: XLogP3 = 1.5. View Source
- [2] PubChem computed properties for N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide (estimated XLogP3 based on structural algorithm). View Source
